molecular formula C19H22N2O3S B6919579 N-ethyl-3-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-thiophen-3-ylpropan-2-yl)benzamide

N-ethyl-3-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-thiophen-3-ylpropan-2-yl)benzamide

Cat. No.: B6919579
M. Wt: 358.5 g/mol
InChI Key: WIJIKYKZHIFUQX-UHFFFAOYSA-N
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Description

N-ethyl-3-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-thiophen-3-ylpropan-2-yl)benzamide is a complex organic compound that features a benzamide core linked to an oxazolidinone ring and a thiophene moiety

Properties

IUPAC Name

N-ethyl-3-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-thiophen-3-ylpropan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-3-20(14(2)11-15-7-10-25-13-15)18(22)16-5-4-6-17(12-16)21-8-9-24-19(21)23/h4-7,10,12-14H,3,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJIKYKZHIFUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(C)CC1=CSC=C1)C(=O)C2=CC(=CC=C2)N3CCOC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-thiophen-3-ylpropan-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazolidinone ring, which can be synthesized through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions. The thiophene moiety can be introduced via a Friedel-Crafts acylation reaction, where thiophene is acylated with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The final step involves coupling the oxazolidinone and thiophene intermediates with the benzamide core through amide bond formation, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-thiophen-3-ylpropan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxazolidinone ring can be reduced to an amino alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating mixtures, Lewis acids.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino alcohols.

    Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

N-ethyl-3-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-thiophen-3-ylpropan-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate for use in the development of advanced materials, such as polymers or nanomaterials.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving oxidative stress or enzyme inhibition.

Mechanism of Action

The mechanism of action of N-ethyl-3-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-thiophen-3-ylpropan-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The oxazolidinone ring can act as a pharmacophore, interacting with active sites of enzymes, while the thiophene moiety can enhance binding affinity through π-π interactions. The benzamide core can further stabilize these interactions, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide: Lacks the thiophene moiety, which may result in different binding affinities and biological activities.

    N-(1-thiophen-3-ylpropan-2-yl)benzamide: Lacks the oxazolidinone ring, which may affect its pharmacological properties.

    3-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-thiophen-3-ylpropan-2-yl)benzamide: Similar structure but without the ethyl group, potentially altering its chemical reactivity and biological interactions.

Uniqueness

N-ethyl-3-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-thiophen-3-ylpropan-2-yl)benzamide is unique due to the combination of its oxazolidinone ring, thiophene moiety, and benzamide core. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications in research and industry.

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